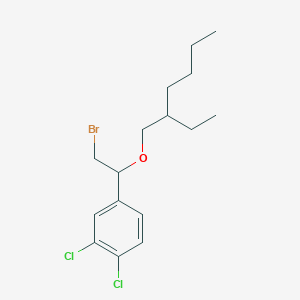
alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether is an organic compound characterized by its unique structure, which includes a bromomethyl group, dichlorobenzyl group, and an ethylhexyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form the ether. This reaction typically requires primary alkyl halides or methyl halides for optimal results .
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and polymer-supported catalysts can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as alkoxides, amines, and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl ethers, while oxidation can produce corresponding carboxylic acids or aldehydes.
Scientific Research Applications
Alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which alpha-(Bromomethyl)-3,4-dichlorobenzyl 2-ethylhexyl ether exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Alpha-(Bromomethyl)-3,4-dichlorobenzyl alcohol
- Alpha-(Bromomethyl)-3,4-dichlorobenzyl acetate
- Alpha-(Bromomethyl)-3,4-dichlorobenzyl chloride
Uniqueness
The presence of the ethylhexyl ether moiety enhances its solubility and stability compared to other similar compounds .
Properties
CAS No. |
21270-03-1 |
|---|---|
Molecular Formula |
C16H23BrCl2O |
Molecular Weight |
382.2 g/mol |
IUPAC Name |
4-[2-bromo-1-(2-ethylhexoxy)ethyl]-1,2-dichlorobenzene |
InChI |
InChI=1S/C16H23BrCl2O/c1-3-5-6-12(4-2)11-20-16(10-17)13-7-8-14(18)15(19)9-13/h7-9,12,16H,3-6,10-11H2,1-2H3 |
InChI Key |
CKKAOYZJQSSGDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(CBr)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















